molecular formula C17H24ClF3N2O3 B7037028 3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol

3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol

Cat. No.: B7037028
M. Wt: 396.8 g/mol
InChI Key: FSHYXBXTNFDOOY-UHFFFAOYSA-N
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Description

3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol is a complex organic compound characterized by its unique structure, which includes a trifluoropropanol backbone, a chlorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde, morpholine, and 1,1,1-trifluoro-2-propanol.

    Formation of the Ether Linkage: The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions to form the ether linkage.

    Reductive Amination: The intermediate product is then subjected to reductive amination with methylamine to introduce the methylamino group.

    Final Coupling: The final step involves coupling the intermediate with 1,1,1-trifluoro-2-propanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and receptor-ligand interactions.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as a modulator of biological pathways, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which 3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes by mimicking or blocking natural substrates, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(2-morpholin-4-ylethoxy)benzaldehyde: Shares the chlorophenyl and morpholine moieties but lacks the trifluoropropanol backbone.

    1,1,1-Trifluoro-2-propanol: Contains the trifluoropropanol structure but lacks the complex aromatic and morpholine groups.

Uniqueness

The uniqueness of 3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across various fields, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClF3N2O3/c1-22(12-16(24)17(19,20)21)11-13-2-3-15(14(18)10-13)26-9-6-23-4-7-25-8-5-23/h2-3,10,16,24H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHYXBXTNFDOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OCCN2CCOCC2)Cl)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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